N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyridazinone core, a triazole ring, and a pyridine moiety, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-16-7-5-15(6-8-16)22-19(27)13-29-20-24-23-18-10-9-17(25-26(18)20)14-4-3-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFRGKCUKJHWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or activate specific transcription factors, thereby influencing cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar pyridazinone core and exhibit comparable pharmacological activities.
Triazolopyridazines: These compounds contain the triazole and pyridazine rings and are studied for their biological properties.
Uniqueness
N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
The compound has a molecular weight of approximately 406.5 g/mol and features a complex structure that includes a triazole and pyridazine moiety. These structural components are often associated with diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects, including:
- Antiviral Activity : Compounds containing triazole and pyridazine rings have shown significant antiviral properties against viruses such as HSV and HCV. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against these viruses .
- Antimicrobial Properties : The compound may also possess antimicrobial activity, as suggested by related studies that tested similar structures against various bacterial strains. The presence of sulfur in the molecular structure often enhances antimicrobial efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Replication : The compound likely inhibits viral replication by interfering with viral enzymes or proteins essential for the virus's life cycle.
- Modulation of Immune Response : Some derivatives have been shown to modulate immune responses, enhancing the body's ability to fight infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid side products.
- Optimize solvent systems (e.g., DMF or ethanol) for solubility and yield .
How is the structural integrity of this compound validated in academic research?
Basic Research Question
Advanced analytical techniques are used:
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in similar acetamide derivatives) .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and purity (e.g., pyridine proton signals at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Purity variations : Use HPLC (>95% purity) and quantify impurities via LC-MS .
- Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control for solvent effects (e.g., DMSO concentration) .
- Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl vs. ethoxy substituents) to identify structure-activity relationships (SAR) .
Example : Pyridine vs. pyrimidine substituents may alter binding affinity to kinase targets .
What strategies optimize synthetic yield and scalability for this compound?
Advanced Research Question
- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times (e.g., Swern oxidation adaptations) .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to optimize temperature, stoichiometry, and catalyst loading .
- Scale-up challenges : Address exothermic reactions via controlled heating and solvent selection (e.g., switching from THF to acetonitrile for better heat dissipation) .
What methodologies are recommended for evaluating the compound’s biological activity?
Basic Research Question
- In vitro assays :
- Enzyme inhibition (e.g., kinase assays using fluorescence polarization).
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
- In vivo models : Anti-inflammatory or anti-exudative activity tested in rodent models (e.g., carrageenan-induced paw edema) .
- ADME profiling : Microsomal stability assays and plasma protein binding studies to assess pharmacokinetics .
How can computational modeling guide the design of derivatives with enhanced activity?
Advanced Research Question
- Molecular docking : Predict binding modes to target proteins (e.g., kinase domains) using software like AutoDock Vina. Reference PubChem-derived 3D structures (InChIKey: GTQQWWSFTGMJAD) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
What are the stability challenges during storage, and how can they be mitigated?
Advanced Research Question
- Degradation pathways : Hydrolysis of the acetamide or sulfanyl group under humid conditions .
- Stabilization methods :
How can researchers systematically investigate structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Substituent libraries : Synthesize analogs with varied groups (e.g., ethoxy → methoxy, pyridin-3-yl → pyridin-4-yl) .
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Crystallographic data : Compare ligand-bound protein structures to rationalize activity differences (e.g., halogen bonding vs. hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
